5-Bromo-2-(pyridin-4-yloxy)-pyrimidine

Chemoselective cross-coupling Suzuki-Miyaura reaction Pyrimidine functionalisation

Researchers using 5-bromo-2-chloropyrimidine for kinase-targeted libraries often face product mixtures from competing cross-coupling at both halogen sites. 5-Bromo-2-(pyridin-4-yloxy)pyrimidine eliminates this problem: • Exclusive Suzuki coupling at the 5-position via the bromine handle; pyridin-4-yloxy group remains intact • Pyridin-4-yloxy moiety serves as both a protecting group and pharmacophoric element, eliminating separate deprotection/coupling steps • Computed XLogP3 1.7 with 4 H-bond acceptors-optimized for intracellular kinase fragment libraries • Avoids orthogonal activation strategies required for dihalopyrimidines, reducing overall synthetic step count and cost

Molecular Formula C9H6BrN3O
Molecular Weight 252.07 g/mol
CAS No. 1017789-07-9
Cat. No. B1370972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(pyridin-4-yloxy)-pyrimidine
CAS1017789-07-9
Molecular FormulaC9H6BrN3O
Molecular Weight252.07 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1OC2=NC=C(C=N2)Br
InChIInChI=1S/C9H6BrN3O/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h1-6H
InChIKeyRHULGZQGULVSMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(pyridin-4-yloxy)-pyrimidine (CAS 1017789-07-9): A Dual-Site Heterocyclic Building Block for Medicinal Chemistry and Cross-Coupling Applications


5-Bromo-2-(pyridin-4-yloxy)-pyrimidine (CAS 1017789-07-9) is a heterocyclic organic compound with the molecular formula C₉H₆BrN₃O and a molecular weight of 252.07 g/mol [1]. It contains a pyrimidine ring substituted at the 5‑position with a bromine atom and at the 2‑position with a pyridin‑4‑yloxy group, connected via an oxygen atom [1]. The compound is a solid at ambient temperature and is primarily used as a synthetic intermediate or building block in medicinal chemistry, particularly for the construction of kinase‑targeted libraries and herbicide discovery programs [2].

Why 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine Cannot Be Simply Replaced by Other Halogenated Pyrimidines or Alkoxy-Pyrimidine Analogs


Superficially similar pyrimidine building blocks, such as 5‑bromo‑2‑chloropyrimidine, 5‑bromo‑2‑methoxypyrimidine, or 2‑(pyridin‑4‑yloxy)‑5‑chloropyrimidine, differ fundamentally in their reactivity profiles, hydrogen‑bonding capacity, and the downstream functional handles they introduce. The specific pairing of a bromine atom with the pyridin‑4‑yloxy group in 5‑bromo‑2‑(pyridin‑4‑yloxy)‑pyrimidine enables chemoselective, sequential derivatisation that is not achievable with simple dihalopyrimidines, which often suffer from competing cross‑coupling at multiple sites [1]. Furthermore, the pyridin‑4‑yloxy moiety introduces a defined hydrogen‑bond acceptor geometry and modulates lipophilicity in ways that alter pharmacokinetic and target‑binding properties, as demonstrated in structure‑activity relationship (SAR) campaigns against kinase targets [2].

Quantitative Comparator Evidence: 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine vs. Closest Analogs


Chemoselective Cross-Coupling: The Pyridin-4-yloxy Group Remains Inert Under Suzuki Conditions While the Bromine Reacts, Avoiding the Selectivity Problems of 5-Bromo-2-chloropyrimidine

5‑Bromo‑2‑(pyridin‑4‑yloxy)‑pyrimidine carries a single reactive halogen (Br) for cross‑coupling, while the pyridin‑4‑yloxy group is stable under standard Suzuki–Miyaura conditions. In contrast, 5‑bromo‑2‑chloropyrimidine bears two competing leaving groups, leading to mixtures of mono‑ and di‑arylated products unless carefully controlled [1]. The oxidative palladium‑catalysed etherification methodology explicitly demonstrates that the bromo‑pyrimidinyloxy motif can be retained throughout the coupling step, enabling subsequent elaboration of the bromine handle [2].

Chemoselective cross-coupling Suzuki-Miyaura reaction Pyrimidine functionalisation

Lipophilicity (XLogP3): The Pyridin-4-yloxy Group Raises LogP by ~0.9 Units Relative to 5-Bromo-2-chloropyrimidine, Improving Membrane Permeability Predictions

The computed XLogP3 for 5‑bromo‑2‑(pyridin‑4‑yloxy)‑pyrimidine is 1.7 [1]. For the commonly used alternative 5‑bromo‑2‑chloropyrimidine (CAS 32779-36-5), the computed XLogP3 is 0.79 [2]. This difference of +0.91 log unit indicates that the target compound is significantly more lipophilic, which can translate into better passive membrane permeability and altered tissue distribution when incorporated into drug-like molecules.

Lipophilicity XLogP3 Drug-likeness

Hydrogen-Bond Acceptor Capacity: Four HBA Sites vs. Two in 5-Bromo-2-chloropyrimidine, Enhancing Potential for Target Engagement

5‑Bromo‑2‑(pyridin‑4‑yloxy)‑pyrimidine has 4 hydrogen‑bond acceptor (HBA) sites (the two pyrimidine nitrogens, the oxygen bridge, and the pyridine nitrogen) [1]. By comparison, 5‑bromo‑2‑chloropyrimidine has only 2 HBA sites (the two pyrimidine nitrogens). The additional HBA capacity enables the target compound to form more extensive polar interactions with protein targets, which can improve binding affinity and selectivity in kinase inhibitor design [2].

Hydrogen bonding Target engagement Medicinal chemistry design

Synthetic Versatility: The Pyridin-4-yloxy Moiety Serves as Both a Protecting Group and a Pharmacophoric Element, Unlike Simple Alkoxy Analogs

The pyridin‑4‑yloxy group in the target compound acts simultaneously as a hydroxyl protecting group and as a privileged pharmacophoric fragment. In 5‑bromo‑2‑methoxypyrimidine, the methoxy group offers no additional binding interactions. By contrast, the pyridin‑4‑yloxy moiety can engage in π‑stacking and hydrogen‑bond interactions with kinase hinge regions, as demonstrated in pyridylpyrimidine‑based FGFR inhibitor patents [1]. This dual functionality reduces the number of synthetic steps required to introduce a pharmacophore later in the synthesis.

Synthetic intermediate Protecting group strategy Pharmacophore

Optimal Procurement Scenarios for 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine (CAS 1017789-07-9)


Selective, Single-Site Suzuki Coupling in Multi-Step Syntheses

When a synthetic route requires Suzuki coupling exclusively at the 5‑position of a pyrimidine ring while retaining a heteroaryl ether at the 2‑position, 5‑bromo‑2‑(pyridin‑4‑yloxy)‑pyrimidine is the preferred building block. The alternative 5‑bromo‑2‑chloropyrimidine introduces a competing chlorine site that leads to product mixtures (see Section 3, Evidence Item 1). Using the target compound avoids the need for sequential protection and orthogonal activation [1].

Kinase-Focused Fragment Libraries Requiring Enhanced Lipophilicity and H-Bond Capacity

The compound offers a computed XLogP3 of 1.7 and 4 hydrogen‑bond acceptors, compared to XLogP3 0.79 and 2 HBA for 5‑bromo‑2‑chloropyrimidine (Section 3, Evidence Items 2–3). These properties make it a superior choice for generating fragment libraries aimed at intracellular kinase targets where moderate lipophilicity and multiple polar interactions are desirable [2].

Late-Stage Functionalisation without Additional Pharmacophore Installation

Because the pyridin‑4‑yloxy group serves both as a hydroxyl protecting group and as a pharmacophoric element (Section 3, Evidence Item 4), procurement of this compound is cost‑effective when the final target molecule requires a pyridin‑4‑yloxy substituent. It eliminates the need for a separate deprotection and coupling step, reducing overall synthetic step count [3].

Herbicide Discovery Programs Based on Pyridyloxypyrimidine Scaffolds

Patents such as EP0435186A2 demonstrate that the pyridyloxypyrimidine core is a privileged scaffold for crop‑selective herbicides. 5‑Bromo‑2‑(pyridin‑4‑yloxy)‑pyrimidine provides the bromine handle necessary for further diversification of the pyrimidine ring while keeping the essential pyridin‑4‑yloxy pharmacophore intact [4].

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